molecular formula C8H8N2S B13649338 7-Methylbenzo[d]isothiazol-3-amine

7-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B13649338
M. Wt: 164.23 g/mol
InChI Key: HGPUPIMHINQPLX-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminobenzothiazoles with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

7-Methylbenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Methylbenzo[d]isothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study and application in scientific research and industry.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

7-methyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)

InChI Key

HGPUPIMHINQPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NS2)N

Origin of Product

United States

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